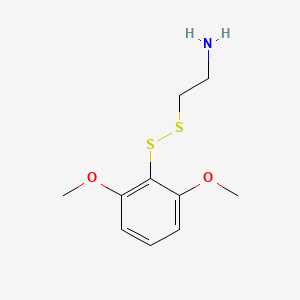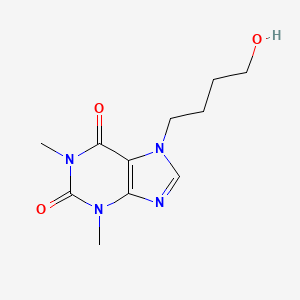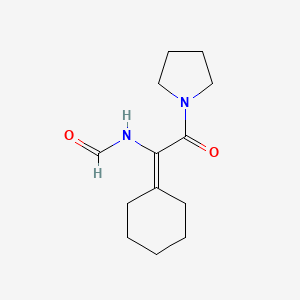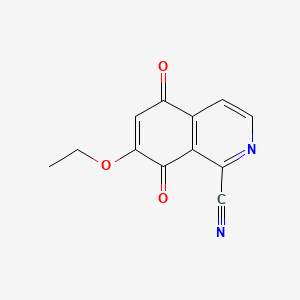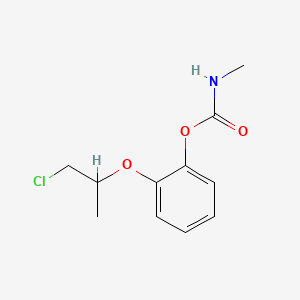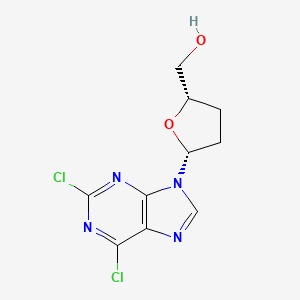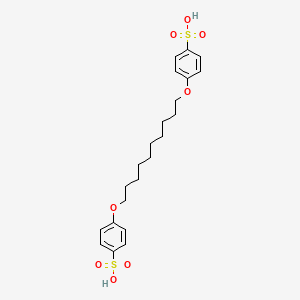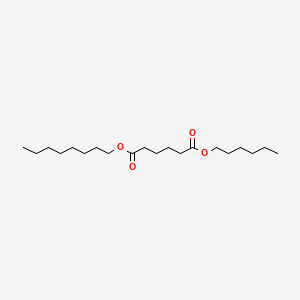
Hexanedioic acid, hexyl octyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexanedioic acid, hexyl octyl ester is an organic compound with the molecular formula C20H38O4. It is an ester derived from hexanedioic acid (also known as adipic acid) and hexyl octyl alcohol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexanedioic acid, hexyl octyl ester can be synthesized through esterification, where hexanedioic acid reacts with hexyl octyl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture to facilitate the esterification process.
Industrial Production Methods: In industrial settings, the production of this compound involves the continuous esterification process. The reactants are fed into a reactor where they are heated and mixed with a catalyst. The ester is then separated from the reaction mixture through distillation and purified to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Hexanedioic acid, hexyl octyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield hexanedioic acid and hexyl octyl alcohol.
Reduction: Reduction reactions can convert the ester into alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis involves heating the ester with water and a strong acid like hydrochloric acid. Basic hydrolysis (saponification) uses a strong base such as sodium hydroxide.
Reduction: Lithium aluminum hydride is commonly used for the reduction of esters to alcohols.
Substitution: Various nucleophiles can be used to substitute the ester group, depending on the desired product.
Major Products Formed:
Hydrolysis: Hexanedioic acid and hexyl octyl alcohol.
Reduction: Hexyl octyl alcohol.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
Hexanedioic acid, hexyl octyl ester has several applications in scientific research, including:
Chemistry: Used as a plasticizer in polymer chemistry to enhance the flexibility of plastics.
Biology: Employed in the study of ester hydrolysis and enzyme-catalyzed reactions.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of lubricants, coatings, and adhesives.
Mechanism of Action
The mechanism of action of hexanedioic acid, hexyl octyl ester involves its interaction with various molecular targets. In hydrolysis reactions, the ester bond is cleaved by water molecules, facilitated by acid or base catalysts. In reduction reactions, the ester is converted to alcohols through the transfer of hydride ions from reducing agents. The ester can also undergo substitution reactions where the ester group is replaced by other functional groups.
Comparison with Similar Compounds
Hexanedioic acid, hexyl octyl ester can be compared with other esters of hexanedioic acid, such as:
Hexanedioic acid, dioctyl ester: Similar in structure but with two octyl groups instead of hexyl and octyl groups.
Hexanedioic acid, bis(2-ethylhexyl) ester: Contains two 2-ethylhexyl groups, offering different physical and chemical properties.
Uniqueness: this compound is unique due to its specific combination of hexyl and octyl groups, which imparts distinct properties compared to other esters of hexanedioic acid. This uniqueness makes it suitable for specialized applications in various fields.
Properties
CAS No. |
65185-85-5 |
|---|---|
Molecular Formula |
C20H38O4 |
Molecular Weight |
342.5 g/mol |
IUPAC Name |
1-O-hexyl 6-O-octyl hexanedioate |
InChI |
InChI=1S/C20H38O4/c1-3-5-7-9-10-14-18-24-20(22)16-12-11-15-19(21)23-17-13-8-6-4-2/h3-18H2,1-2H3 |
InChI Key |
XRJCABJFBJQLIS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)CCCCC(=O)OCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




